2-(Aminomethyl)benzofuran-7-amine
Description
Properties
CAS No. |
165737-01-9 |
|---|---|
Molecular Formula |
C9H10N2O |
Molecular Weight |
162.192 |
IUPAC Name |
2-(aminomethyl)-1-benzofuran-7-amine |
InChI |
InChI=1S/C9H10N2O/c10-5-7-4-6-2-1-3-8(11)9(6)12-7/h1-4H,5,10-11H2 |
InChI Key |
YPRFQWPLLHSXGG-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)N)OC(=C2)CN |
Synonyms |
2-Benzofuranmethanamine, 7-amino- |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural, synthetic, and functional differences between 2-(Aminomethyl)benzofuran-7-amine and related compounds:
Structural and Functional Differences
- In contrast, bromine or fluorine substituents (e.g., in 5-bromo or difluoro analogs) introduce electron-withdrawing effects, altering electronic distribution and bioavailability . Saturation: Dihydrobenzofuran derivatives (e.g., 2,2-dimethyl compound) exhibit reduced aromaticity, increasing conformational flexibility and stability against oxidative degradation .
Synthetic Routes :
- Fluorinated derivatives (e.g., Parchem’s difluoro compound) are prioritized in drug development due to enhanced pharmacokinetic properties.
Q & A
Synthesis & Reaction Design
1.1 Basic: What are the established synthetic methodologies for 2-(Aminomethyl)benzofuran-7-amine, and what key reaction parameters influence yield? Answer: Two primary routes are documented:
Epoxide-Amine Coupling : Reacting 2,3-dihydro-2,2-dimethyl-7-benzofuranol with epichlorohydrin under anhydrous K₂CO₃ yields an epoxide intermediate, which is subsequently opened with primary/secondary amines (e.g., methylamine) to form aminomethyl derivatives. Key parameters: stoichiometry (1:1.2 amine:epoxide), temperature (60–80°C), and solvent polarity (THF or DMF) .
Azide Reduction : A benzofuran precursor with an azide group is reduced using Pd/C under H₂ or LiAlH₄, achieving >75% yield. Critical factors include catalyst loading (5–10 wt%) and reaction time (12–24 hrs) .
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